molecular formula C21H22N2O6 B11454149 ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate

ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate

Cat. No.: B11454149
M. Wt: 398.4 g/mol
InChI Key: LSCJSODBYCYVSE-UHFFFAOYSA-N
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Description

ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a trimethoxybenzamido group, which can influence its chemical properties and biological activity.

Preparation Methods

The synthesis of ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base.

    Attachment of the Trimethoxybenzamido Group: The final step involves the coupling of the trimethoxybenzamido group to the indole core. This can be achieved through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It can serve as a probe to study biological pathways and molecular interactions due to its structural similarity to naturally occurring indole derivatives.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: It can be employed in chemical biology to investigate enzyme functions and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzamido group can enhance binding affinity to these targets, while the indole core can facilitate interactions with hydrophobic pockets. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:

    ETHYL 3-(3,4-DIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLATE: This compound has a similar structure but with fewer methoxy groups, which can affect its chemical properties and biological activity.

    ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXYLIC ACID: The carboxylic acid derivative may have different solubility and reactivity compared to the ester form.

    ETHYL 3-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE: The amide derivative can exhibit different hydrogen bonding interactions and stability.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H22N2O6/c1-5-29-21(25)18-17(13-8-6-7-9-14(13)22-18)23-20(24)12-10-15(26-2)19(28-4)16(11-12)27-3/h6-11,22H,5H2,1-4H3,(H,23,24)

InChI Key

LSCJSODBYCYVSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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